2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-13(18)12(7-9)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIBWLILKJRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dichlorobenzaldehyde with aniline, followed by cyclization and carboxylation reactions . The reaction conditions typically include the use of catalysts such as zinc chloride or aluminum chloride, and solvents like ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium amide or thiourea can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-withdrawing vs. donating groups : Chlorine atoms in the dichlorophenyl derivative increase the acidity of the carboxylic acid group compared to methyl or methoxy substituents. This enhances reactivity in amidation or esterification reactions .
Table 2: Antibacterial Activity of Quinoline-4-carboxylic Acid Derivatives
Key Observations:
- Antibacterial efficacy : Derivatives with electron-withdrawing groups (e.g., Cl, Br) in and may exhibit enhanced activity due to increased membrane permeability. For example, compound 5a4 (MIC = 64 µg/mL against S. aureus) suggests that halogenation improves potency .
- Structure-activity relationship (SAR) : The dichlorophenyl group’s lipophilicity could enhance bacterial cell penetration, but cytotoxicity must be evaluated, as seen in related compounds .
Key Observations:
- Synthesis : Analogous compounds (e.g., ) use Pd-catalyzed cross-coupling or Doebner reactions. The dichlorophenyl variant may require optimized conditions due to steric effects .
- Safety : Chlorinated compounds often require stringent handling; brominated analogs () highlight the need for proper ventilation and PPE .
Q & A
Q. Table 1. Comparative Physicochemical Properties of Analogous Quinoline Derivatives
| Compound | Molecular Weight (g/mol) | Purity (%) | Key Applications |
|---|---|---|---|
| 2-(2,5-Dimethoxyphenyl) derivative | 309.32 | 95 | Enzyme interaction studies |
| 6-Bromo-2-(2,4-dimethoxyphenyl) | 388.17 | >98 | SAR analysis |
| 2-(3-Chlorophenyl)-3-methyl | 287.73 | 97 | Material synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
